

2-Hydroxypropane-1,3-diyl diacetate as a green alternative to traditional solvents

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Compound of Interest

Compound Name: 2-Hydroxypropane-1,3-diyl
diacetate

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2-Hydroxypropane-1,3-diyl Diacetate: A Green Alternative to Traditional Solvents

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for more sustainable and environmentally benign chemical processes, the replacement of traditional volatile organic solvents (VOCs) is a critical endeavor. **2-Hydroxypropane-1,3-diyl diacetate**, also known as glycerol 1,3-diacetate or diacetin, has emerged as a promising green solvent alternative. Derived from glycerol, a readily available and renewable byproduct of biodiesel production, diacetin offers a favorable safety profile, low volatility, and versatile solvency, making it an attractive candidate for a range of applications in organic synthesis, pharmaceutical formulations, and biotechnology.

This document provides detailed application notes and experimental protocols for the use of **2-hydroxypropane-1,3-diyl diacetate** as a green solvent. The information is intended for researchers, scientists, and drug development professionals interested in adopting greener and more sustainable chemical practices.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a solvent is essential for its effective application. The following table summarizes the key properties of **2-hydroxypropane-1,3-diyl diacetate**, with comparative data for common traditional solvents.

Property	2-Hydroxypropane-1,3-diyl diacetate	Ethanol	Acetone	Dichloromethane (DCM)	Toluene
Molecular Formula	C ₇ H ₁₂ O ₅ [1]	C ₂ H ₆ O	C ₃ H ₆ O	CH ₂ Cl ₂	C ₇ H ₈
Molecular Weight (g/mol)	176.17 [1] [2]	46.07	58.08	84.93	92.14
CAS Number	105-70-4 [1]	64-17-5	67-64-1	75-09-2	108-88-3
Appearance	Colorless, oily liquid [2]	Colorless liquid	Colorless liquid	Colorless liquid	Colorless liquid
Boiling Point (°C)	259.1 [1]	78.37	56	39.6	110.6
Density (g/cm ³ at 20°C)	1.182 [1]	0.789	0.791	1.326	0.867
Flash Point (°C)	100.2 [1]	13	-20	N/A	4
Solubility in Water	Soluble	Miscible	Miscible	13 g/L	0.52 g/L
Vapor Pressure (mmHg at 25°C)	0.00193 [1]	43.9	220	438	28.5

Applications in Organic Synthesis

2-Hydroxypropane-1,3-diyl diacetate's unique properties, including its polarity and hydrogen bonding capability, make it a suitable medium for various organic reactions. Its high boiling point allows for a wide range of reaction temperatures, while its low volatility minimizes solvent loss and exposure.

Application Note 1: Green Solvent for Nucleophilic Substitution Reactions

Traditional solvents for nucleophilic substitution reactions, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), are effective but pose significant health and environmental risks. **2-Hydroxypropane-1,3-diyl diacetate** can serve as a safer alternative. Its polarity is sufficient to dissolve a variety of nucleophiles and substrates. The reaction rate may be influenced by the solvent's viscosity and the solvation of the nucleophile.^{[3][4][5]} For SN2 reactions, polar aprotic solvents are generally preferred to minimize solvation of the nucleophile; while diacetin has a hydroxyl group, its overall character is less protic than water or simple alcohols.^{[3][4]}

Application Note 2: Reaction Medium for Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for carbon-carbon bond formation.^{[6][7][8]} Glycerol, a closely related compound, has been successfully employed as a green solvent for these reactions, demonstrating high yields and catalyst recyclability.^{[9][10]} Given its similar structure and properties, **2-hydroxypropane-1,3-diyl diacetate** is a promising candidate for these transformations, potentially offering improved solubility for less polar substrates compared to glycerol. The high boiling point of diacetin is advantageous for these often high-temperature reactions.

Applications in Drug Development

The favorable safety profile and solvency of **2-hydroxypropane-1,3-diyl diacetate** make it a valuable excipient in pharmaceutical formulations. It is listed as a food additive (E1517), indicating a low toxicity profile.^[11]

Application Note 3: Solubilizing Agent for Poorly Water-Soluble Drugs

Many active pharmaceutical ingredients (APIs) exhibit poor water solubility, which can limit their bioavailability.[12] **2-Hydroxypropane-1,3-diyl diacetate** can act as a co-solvent in oral and topical formulations to enhance the solubility of such drugs.[13] Its ability to form hydrogen bonds and its ester functionalities contribute to its effectiveness in dissolving a range of APIs. Studies on the related solvent, glycerol, have shown significant enhancement in the solubility of drugs like curcumin.[14][15]

Application Note 4: Vehicle for Topical and Parenteral Formulations

The low volatility, viscosity, and emollient properties of **2-hydroxypropane-1,3-diyl diacetate** make it a suitable vehicle for topical drug delivery systems, such as creams and ointments.[13] It can improve the spreadability and skin feel of the formulation. Its use in parenteral formulations is also being explored due to its biocompatibility and ability to dissolve certain APIs.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 2-Hydroxypropane-1,3-diyl diacetate via Hydrolysis of Triacetin

This protocol describes the regioselective hydrolysis of triacetin to diacetin using an immobilized lipase, offering a green and selective synthetic route.[16]

Materials:

- Triacetin
- Immobilized Lipase B from *Candida antarctica* (CALB) on octyl agarose (CALB-OC)
- Phosphate buffer (pH 5.5)
- Acetonitrile (optional, for improved solubility)

- Ethyl acetate
- Anhydrous sodium sulfate
- Rotary evaporator
- Magnetic stirrer and stir bar
- Reaction vessel

Procedure:

- To a reaction vessel, add triacetin (1 equivalent).
- Add phosphate buffer (pH 5.5) to achieve a desired substrate concentration (e.g., 100 mM).
- (Optional) Add acetonitrile to 20% (v/v) to enhance triacetin solubility.
- Add immobilized CALB-OC (e.g., 10% w/w of substrate).
- Stir the mixture at room temperature (25°C).
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion (typically >95% conversion), filter the immobilized enzyme. The enzyme can be washed and reused.
- Extract the aqueous phase with ethyl acetate (3 x volume of aqueous phase).
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain **2-hydroxypropane-1,3-diyl diacetate**.

Expected Outcome: This method can achieve over 95% yield of 1,2-diacetin when conducted at pH 5.5, which minimizes acyl migration to the more thermodynamically stable 1,3-diacetin.

[\[16\]](#)

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction (Adapted for 2-Hydroxypropane-1,3-diyl diacetate)

This protocol is adapted from a procedure using glycerol as the solvent and is expected to be effective in **2-hydroxypropane-1,3-diyl diacetate**.^{[9][10]}

Materials:

- Aryl halide (e.g., 4-bromotoluene) (1 equivalent)
- Arylboronic acid (e.g., phenylboronic acid) (1.1 equivalents)
- Palladium catalyst (e.g., $\text{PdCl}_2(\text{PPh}_3)_2$) (1 mol%)
- Base (e.g., K_3PO_4) (2 equivalents)
- **2-Hydroxypropane-1,3-diyl diacetate** (solvent)
- Hexane
- Anhydrous magnesium sulfate
- Schlenk flask
- Magnetic stirrer and stir bar
- Argon or nitrogen gas supply

Procedure:

- To an oven-dried Schlenk flask containing a stir bar, add the aryl halide, arylboronic acid, palladium catalyst, and base.
- Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
- Add **2-hydroxypropane-1,3-diyl diacetate** as the solvent via syringe.

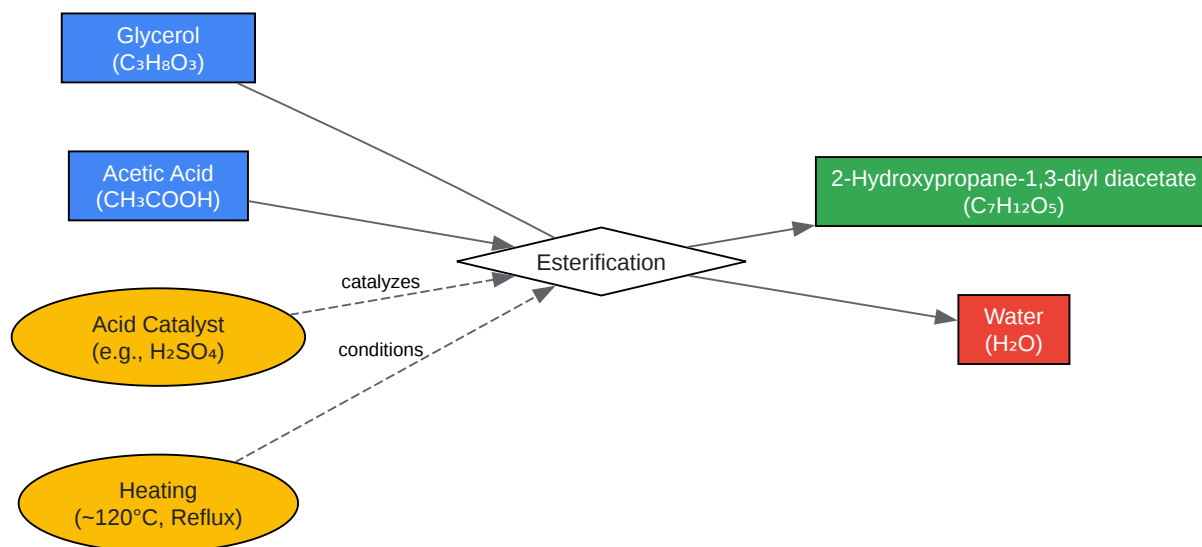
- Heat the reaction mixture to 80-100°C with vigorous stirring.
- Monitor the reaction progress by TLC or GC-MS.
- After completion, cool the reaction mixture to room temperature.
- Extract the product with hexane (3 x volume of reaction mixture).
- Combine the hexane layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel if necessary.

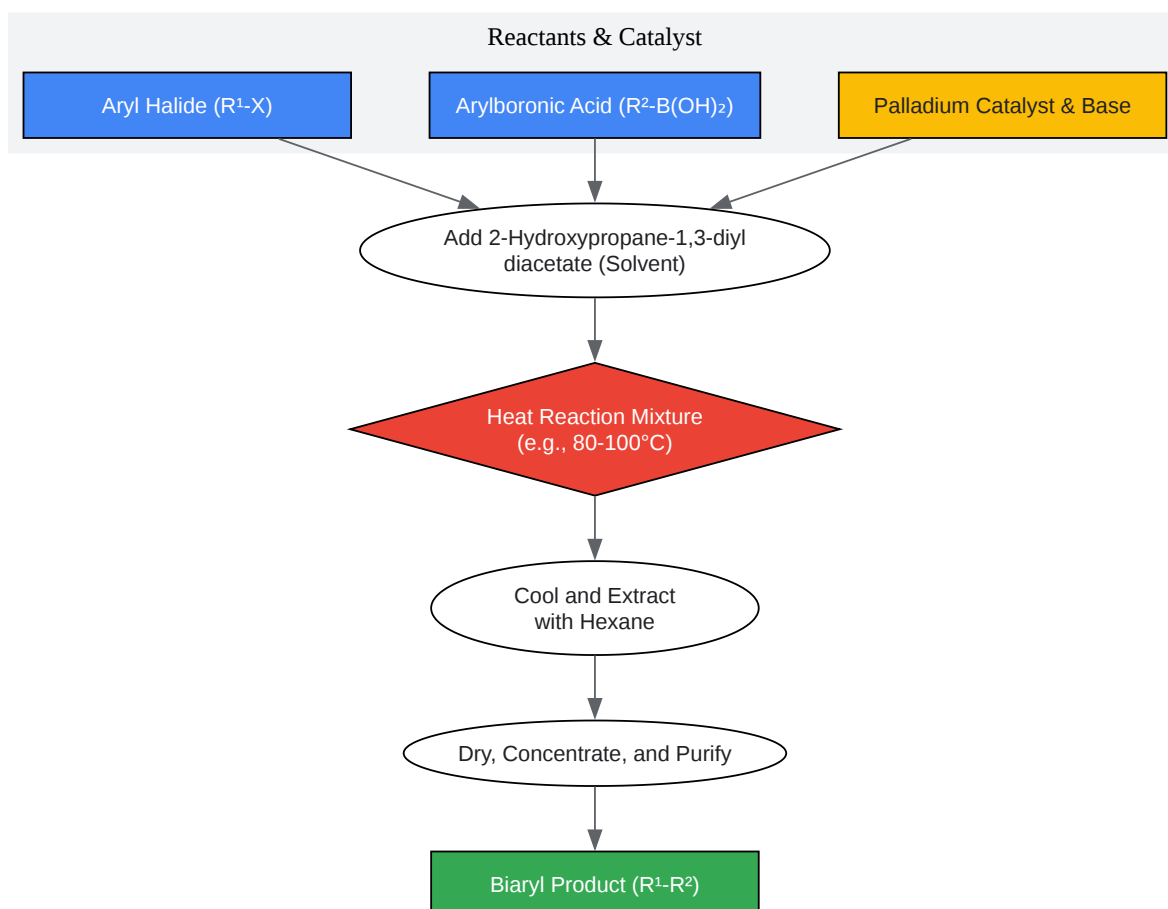
Expected Outcome: High yields (often >90%) of the cross-coupled product are expected, similar to those achieved in glycerol.[9] The use of diacetin may improve the solubility of nonpolar reactants.

Signaling Pathways and Biological Effects

Currently, there is limited direct evidence in the scientific literature to suggest that **2-hydroxypropane-1,3-diyl diacetate** specifically modulates intracellular signaling pathways in the manner of a signaling molecule. While diacylglycerols as a class are known to be second messengers in various signaling cascades (e.g., involving protein kinase C), these are typically specific endogenous lipids with defined fatty acid chains. One study noted that diacetin is a volatile compound in some floral oils and acts as a signal for oil-collecting bees, playing a role in pollination.[17][18][19][20] Research has also indicated potential antiviral properties and a favorable safety profile for its use in pharmaceutical formulations.[2] However, its role as a modulator of mammalian cell signaling pathways is not an established application.

Visualizations





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